molecular formula C15H26N2O4 B1447909 Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate CAS No. 1384429-94-0

Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate

Cat. No.: B1447909
CAS No.: 1384429-94-0
M. Wt: 298.38 g/mol
InChI Key: PQUJOPWQZWYPGV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H26N2O4 and its molecular weight is 298.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 3-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]pyrrolidine-1-carboxylate (CAS No. 1384429-94-0) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • Purity : ≥95%

The compound features a pyrrolidine structure, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with ethyl oxoacetate under specific conditions. The resulting compound can be purified through recrystallization or chromatography methods.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various pyrrolidine derivatives on A549 human lung adenocarcinoma cells. The results indicated that these compounds could reduce cell viability significantly when compared to standard chemotherapeutic agents like cisplatin .

Table 1: Cytotoxicity of Pyrrolidine Derivatives on A549 Cells

CompoundIC50 (µM)Comparison with Cisplatin
Tert-butyl derivative50Less potent
Cisplatin10Standard reference

The structure-dependence of activity suggests that modifications in the pyrrolidine ring can enhance or diminish anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, the compound has been screened for antimicrobial activity against various pathogens. A study examined its effectiveness against multidrug-resistant strains, including Klebsiella pneumoniae and Staphylococcus aureus. The results showed promising activity, indicating potential for development as an antimicrobial agent .

Table 2: Antimicrobial Efficacy Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniae32 µg/mL
Staphylococcus aureus16 µg/mL

Case Studies

Several case studies have highlighted the effectiveness of pyrrolidine derivatives in clinical settings:

  • Study on Lung Cancer Treatment : A group of researchers investigated the effects of a pyrrolidine derivative similar to this compound in combination with existing chemotherapy drugs. The findings suggested enhanced efficacy and reduced side effects compared to traditional treatments .
  • Antimicrobial Resistance : Another study focused on the use of this compound against resistant bacterial strains in vitro. The results indicated that it could serve as a lead compound for developing new antibiotics targeting resistant pathogens .

Properties

IUPAC Name

tert-butyl 3-(2-oxo-2-pyrrolidin-1-ylethoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-9-6-12(10-17)20-11-13(18)16-7-4-5-8-16/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUJOPWQZWYPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701122143
Record name 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-94-0
Record name 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701122143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.